
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-fluoro-3-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and other necessary transformations. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield various brominated derivatives, while oxidation can produce corresponding quinones or other oxidized forms .
Applications De Recherche Scientifique
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring aromaticity and yielding the substituted product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
Uniqueness
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with bromine and fluorine, makes it a versatile compound for various synthetic applications .
Propriétés
Formule moléculaire |
C9H10BrFO2 |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3 |
Clé InChI |
UMMCJFUNLKNODQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


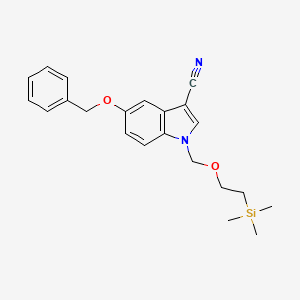
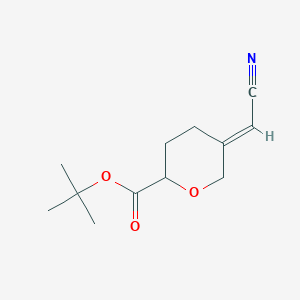
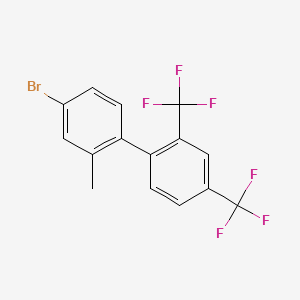
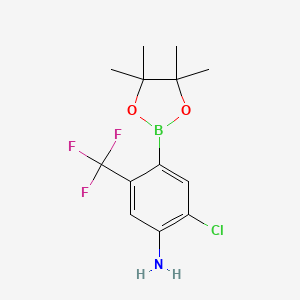

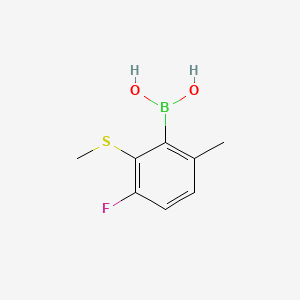
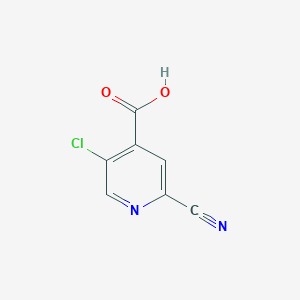
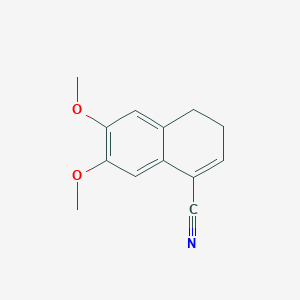

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
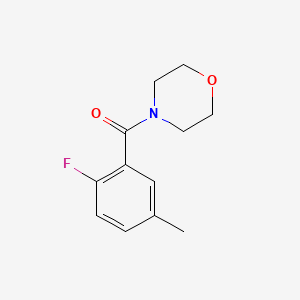
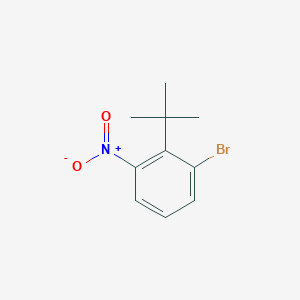
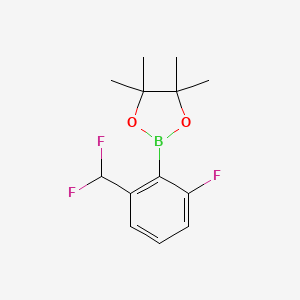
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
